5-Bromo-2,3-dichlorobenzaldehyde
Overview
Description
5-Bromo-2,3-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the 5th, 2nd, and 3rd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dichlorobenzaldehyde can be achieved through several methods. One common approach involves the bromination and chlorination of benzaldehyde derivatives. For instance, starting with 2,3-dichlorobenzaldehyde, bromination can be carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically conducted under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Tubular reactors can be employed for diazotization reactions, followed by bromination and chlorination steps. This method offers advantages such as reduced side reactions, improved stability, and higher yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dichlorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as amines or alkoxides.
Oxidation: 5-Bromo-2,3-dichlorobenzoic acid.
Reduction: 5-Bromo-2,3-dichlorobenzyl alcohol.
Coupling: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
5-Bromo-2,3-dichlorobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to form various bioactive compounds.
Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: It can be used to study enzyme interactions and other biochemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dichlorobenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In biological systems, it may interact with enzymes or other molecular targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,5-dichlorobenzaldehyde: Similar structure but different substitution pattern.
5-Bromo-2-chlorobenzaldehyde: Lacks one chlorine atom compared to 5-Bromo-2,3-dichlorobenzaldehyde
2-Bromo-4-chlorobenzaldehyde: Different substitution pattern on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable for targeted synthetic applications and research studies where precise control over reactivity is required.
Properties
IUPAC Name |
5-bromo-2,3-dichlorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOHXHVHFHRLME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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